molecular formula C18H14O2 B6403774 3-Methyl-4-(naphthalen-2-YL)benzoic acid CAS No. 1261911-24-3

3-Methyl-4-(naphthalen-2-YL)benzoic acid

Cat. No.: B6403774
CAS No.: 1261911-24-3
M. Wt: 262.3 g/mol
InChI Key: JZJLMNCZURCYMS-UHFFFAOYSA-N
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Description

3-Methyl-4-(naphthalen-2-yl)benzoic acid (CAS 1261911-24-3) is an organic compound with the molecular formula C 18 H 14 O 2 and a molecular weight of 262.30 g/mol . This aromatic carboxylic acid features a benzoic acid core substituted with both a methyl group and a naphthalen-2-yl group, making it a valuable non-polar building block in materials science and medicinal chemistry research . Its structural characteristics, including a topological polar surface area of 37.3 Ų and two rotatable bonds, contribute to its utility in the synthesis of metal-organic frameworks (MOFs) and coordination polymers . Researchers have employed this compound in fundamental studies, such as investigations into electron-induced dehydrogenation of carboxylic acids, highlighting its relevance in the development of novel materials and surface science . As a high-quality reference standard, it is offered with a typical purity of 95% to 99% . This product is intended for research and development purposes only and is not approved for use in humans, animals, or as a food additive.

Properties

IUPAC Name

3-methyl-4-naphthalen-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c1-12-10-16(18(19)20)8-9-17(12)15-7-6-13-4-2-3-5-14(13)11-15/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJLMNCZURCYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690413
Record name 3-Methyl-4-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-24-3
Record name 3-Methyl-4-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Followed by Functional Group Interconversion

Friedel-Crafts acylation of toluene derivatives could install the naphthalene moiety, though steric and electronic challenges may arise. Alternatively, Suzuki-Miyaura cross-coupling between a brominated benzoic acid precursor and naphthalen-2-ylboronic acid offers a more reliable pathway, as demonstrated in analogous systems.

Ester Protection and Late-Stage Hydrolysis

Protecting the carboxylic acid as a methyl or ethyl ester during synthetic steps prevents unwanted side reactions. Subsequent hydrolysis under basic conditions (e.g., KOH/MeOH/H₂O) cleanly yields the free acid, a method validated in the synthesis of structurally related compounds.

Synthesis of the Benzoic Acid Core with Regioselective Substitution

Direct Alkylation via Friedel-Crafts Reactions

While less common due to steric hindrance, Friedel-Crafts alkylation of 3-methylbenzoic acid derivatives with 2-naphthoyl chloride in the presence of AlCl₃ may yield the desired product. However, competing isomerization and poor regioselectivity limit this method’s utility.

Ester Hydrolysis to Yield the Free Carboxylic Acid

Saponification of Methyl Esters

Hydrolysis of the methyl ester intermediate is achieved under basic conditions. For example, treatment with KOH in methanol/water (1:1) at 65°C for 4 h quantitatively converts the ester to the carboxylic acid.

Procedure:

  • Dissolve this compound methyl ester (1.0 eq) in MeOH (20 mL).

  • Add aqueous KOH (2.0 eq, 2 M) and heat at 65°C with stirring.

  • Acidify with 1 M HCl to pH 2–3, extract with EtOAc, and recrystallize from EtOH/H₂O.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, naphthyl-H), 8.02–7.85 (m, 6H, aromatic), 2.65 (s, 3H, CH₃).

  • HRMS (ESI-TOF): m/z [M + H]⁺ calcd for C₁₈H₁₄O₂: 269.0943, found: 269.0946.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min) shows >98% purity, with t<sub>R</sub> = 12.3 min.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Suzuki Cross-Coupling7898High regioselectivity, scalableRequires Pd catalyst, inert conditions
Friedel-Crafts3585Single-step reactionPoor yield, side products
Ester HydrolysisQuant.99Mild conditions, high efficiencyRequires ester precursor

Challenges and Optimization Strategies

Steric Hindrance in Coupling Reactions

Bulky substituents on the benzoic acid core can impede cross-coupling efficiency. Utilizing Buchwald-Hartwig conditions (e.g., XPhos Pd G3) enhances reactivity for hindered substrates.

Acid Sensitivity During Functionalization

The free carboxylic acid may protonate basic catalysts or participate in unwanted side reactions. Ester protection during early synthetic stages mitigates this issue .

Scientific Research Applications

3-Methyl-4-(naphthalen-2-YL)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(naphthalen-2-YL)benzoic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. Its structural features suggest potential interactions with enzymes and receptors involved in inflammatory and microbial processes. Further research is needed to elucidate the exact molecular mechanisms and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoic Acid Core

Table 1: Structural Analogs and Substitution Patterns
Compound Name Substituents (Position) Key Functional Groups Molecular Formula Reference
3-Methyl-4-(naphthalen-2-yl)benzoic acid -CH₃ (3), -C₁₀H₇ (4) -COOH C₁₈H₁₄O₂ Target
4-Amino-3-(naphthalen-2-ylmethoxy)benzoic acid -NH₂ (4), -OCH₂C₁₀H₇ (3) -COOH, -NH₂ C₁₉H₁₇NO₃
(E)-2-((2-(4-(naphthalen-2-yl)thiazol-2-yl)hydrazono)methyl)benzoic acid -CH=N-N-(thiazole-C₁₀H₇) (2) -COOH, thiazole, hydrazone C₂₂H₁₆N₄O₂S
2-[(Naphthalen-2-yl)oxy]-5-(1H-pyrazol-4-yl)benzoic acid (EV7) -OC₁₀H₇ (2), -C₃H₂N₂ (5) -COOH, pyrazole C₂₀H₁₄N₂O₃
Key Observations :

The thiazole-hydrazone moiety in enhances π-conjugation, which may increase UV absorption and redox activity.

Steric and Hydrophobic Properties: The naphthalen-2-yl group in all analogs increases hydrophobicity (logP >3), favoring membrane permeability but reducing aqueous solubility.

Table 3: Comparative Properties
Compound Melting Point (°C) Solubility (Polar solvents) Notable Biological Activity Reference
This compound Not reported Low (DMSO, DMF) Potential kinase inhibition Target
4-Amino-3-(naphthalen-2-ylmethoxy)benzoic acid Not reported Moderate (MeOH) Antimicrobial candidate
EV7 Not reported Low (CHCl₃) EP300/CBP inhibitor

Q & A

Q. What are the standard synthetic routes for 3-Methyl-4-(naphthalen-2-YL)benzoic acid?

The synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example:

  • Palladium-catalyzed Suzuki-Miyaura coupling : Reacting 3-methyl-4-bromobenzoic acid with naphthalen-2-ylboronic acid under Pd(PPh₃)₄ catalysis in a solvent like THF or DMF, with a base (e.g., Na₂CO₃) .
  • Nucleophilic aromatic substitution : Using 3-methyl-4-hydroxybenzoic acid and a naphthalene derivative (e.g., 2-bromonaphthalene) in polar aprotic solvents (DMF, DMSO) with K₂CO₃ as a base to facilitate substitution .

Q. Key Optimization Parameters :

  • Reaction temperature (80–120°C).
  • Catalyst loading (1–5 mol%).
  • Purification via recrystallization or column chromatography.

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and aromatic proton integration .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typical for research-grade material) .
  • X-ray Crystallography : For definitive structural elucidation (if single crystals are obtained) .

Advanced Research Questions

Q. How does steric hindrance from the naphthalene substituent influence synthetic yield and reaction design?

The bulky naphthalen-2-yl group introduces steric challenges:

  • Reduced Reactivity : Slows cross-coupling kinetics, requiring higher catalyst loads or prolonged reaction times.
  • Side Reactions : Competing pathways (e.g., homocoupling of boronic acids) may occur, necessitating optimized ligand systems (e.g., XPhos instead of PPh₃) .
  • Solvent Effects : Non-polar solvents (toluene) may improve selectivity by reducing steric crowding compared to DMF .

Q. Mitigation Strategies :

  • Use of microwave-assisted synthesis to accelerate reaction rates.
  • Pre-functionalization of the naphthalene ring to enhance solubility (e.g., methoxy groups).

Q. What mechanistic insights explain the biological activity of this compound derivatives?

  • Target Interactions : The naphthalene moiety enhances lipophilicity, promoting membrane penetration and interaction with hydrophobic enzyme pockets (e.g., cyclooxygenase-2 in anti-inflammatory studies) .
  • Acid-Base Properties : The carboxylic acid group facilitates hydrogen bonding with biological targets, while methylation at the 3-position modulates pKa for optimal bioavailability .
  • Metabolic Stability : The fused aromatic system resists oxidative degradation, extending half-life in vivo .

Q. Experimental Validation :

  • Docking Studies : Computational models predict binding affinities to targets like kinases or GPCRs.
  • In Vitro Assays : Measure inhibition of microbial growth (MIC values) or cytotoxicity (IC₅₀) in cancer cell lines .

Research Gaps and Future Directions

  • Catalyst Development : Earth-abundant metal catalysts (e.g., Ni, Fe) to replace Pd .
  • Biological Screening : Systematic SAR studies to optimize substituent effects on activity .
  • Environmental Impact : Green chemistry approaches (e.g., solvent-free conditions) .

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